1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid

basicity physicochemical properties drug design

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid (CAS 1334416-85-1) is a protected, gem-difluorinated piperidine amino acid derivative that serves as a key building block in medicinal chemistry. The compound incorporates three critical structural features: a tert-butyloxycarbonyl (Boc) protecting group for selective N-deprotection, a gem-difluoro moiety at C4 that modulates basicity and metabolic stability, and a 3-methyl-3-carboxylic acid substitution pattern that introduces both a chiral quaternary center and a synthetic handle for amide bond formation.

Molecular Formula C12H19F2NO4
Molecular Weight 279.28 g/mol
CAS No. 1334416-85-1
Cat. No. B1529591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid
CAS1334416-85-1
Molecular FormulaC12H19F2NO4
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESCC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-5-12(13,14)11(4,7-15)8(16)17/h5-7H2,1-4H3,(H,16,17)
InChIKeyXRCPEJWXGRIHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid (CAS 1334416-85-1): A Differentiated Fluorinated Piperidine Scaffold for Drug Discovery


1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid (CAS 1334416-85-1) is a protected, gem-difluorinated piperidine amino acid derivative that serves as a key building block in medicinal chemistry . The compound incorporates three critical structural features: a tert-butyloxycarbonyl (Boc) protecting group for selective N-deprotection, a gem-difluoro moiety at C4 that modulates basicity and metabolic stability, and a 3-methyl-3-carboxylic acid substitution pattern that introduces both a chiral quaternary center and a synthetic handle for amide bond formation . These combined attributes make it a preferred intermediate over non-fluorinated, mono-fluorinated, or non-methylated analogs when designing conformationally constrained, metabolically stabilized piperidine-containing drug candidates [1].

Why 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid with non-fluorinated or non-methylated piperidine carboxylic acids fails to reproduce its differentiated property profile. The gem-difluoro moiety at C4 significantly reduces the basicity of the piperidine nitrogen (ΔpKa ~3.1 units compared to the parent piperidine) and blocks a primary site of oxidative metabolism, enhancing metabolic stability [1]. Conversely, the 3-methyl group introduces a quaternary stereocenter that restricts conformational flexibility and provides a defined vector for substituent attachment, which is absent in the des-methyl analog 1-Boc-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-65-3) . Replacing the Boc-carboxylic acid scaffold with the free amine form (e.g., 4,4-difluoro-3-methylpiperidine hydrochloride, CAS 1434141-99-7) forfeits the orthogonal protection strategy essential for selective late-stage functionalization . These differences collectively preclude direct interchangeability in structure-activity relationship (SAR) studies or scale-up campaigns.

Quantitative Differentiation Data for 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic Acid Against Its Closest Analogs


pKa Reduction by Gem-Difluorination vs. Non-Fluorinated Piperidine Baseline

The gem-difluoro substitution at C4 significantly reduces the basicity of the piperidine nitrogen. A systematic study on difluorinated piperidines reported a ΔpKa of approximately 3.1 units for 4,4-difluoropiperidine relative to piperidine itself [1]. The target compound, 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid, incorporates this same gem-difluoro motif and is expected to exhibit a similarly reduced pKa compared to its non-fluorinated congener 1-Boc-3-methylpiperidine-3-carboxylic acid, though direct measurement has not been published. This reduction in basicity can decrease hERG channel affinity and improve the CNS penetration potential of derived drug candidates [1].

basicity physicochemical properties drug design

Lipophilicity Modulation: Additive Contribution of 3-Methyl and 4,4-Difluoro Substituents

The combination of the lipophilic 3-methyl group and the polarizing gem-difluoro substituents on the piperidine ring produces a net LogP that differs substantially from both the non-fluorinated and the non-methylated analogs. Calculated XLogP3-AA for the target compound is 1.7, reflecting a moderate lipophilicity profile . In contrast, the des-methyl analog 1-Boc-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-65-3, MW 265.25) has a lower molecular weight and a lower predicted LogP, while the non-fluorinated analog 1-Boc-3-methylpiperidine-3-carboxylic acid exhibits a higher LogP due to the absence of the polar C–F bonds that increase hydrophilicity while maintaining overall lipophilic character [1].

lipophilicity LogP permeability

Metabolic Stability Advantage from Blocked C4 Oxidation Site

Difluorination at the C4 position of piperidine effectively blocks a primary site of cytochrome P450-mediated oxidative metabolism. The systematic study by Melnykov et al. (2023) demonstrated that all difluorinated piperidine derivatives tested retained high intrinsic microsomal clearance (CLint) stability, with no significant oxidative degradation observed [1]. The target compound extends this advantage: the 3-methyl-3-carboxylic acid motif additionally prevents metabolism at the C3 position while providing a hydrogen bond donor/acceptor pair that enhances aqueous solubility relative to the fully alkyl-substituted analogs . In contrast, the non-fluorinated piperidine-3-carboxylic acid scaffold is susceptible to C4 hydroxylation and subsequent glucuronidation, leading to higher in vivo clearance [1].

metabolic stability microsomal clearance oxidative metabolism

Orexin Receptor Antagonist Scaffold: Patent-Cited Differentiation for 4,4-Difluoro-3-Methylpiperidine Core

The 4,4-difluoro-3-methylpiperidine core has been specifically cited in patent literature as exhibiting antagonist activity at orexin receptors, which are therapeutic targets for insomnia, narcolepsy, and other sleep-wake disorders . The 3-methyl substitution on the difluorinated piperidine scaffold is believed to confer a conformational preference that enhances binding complementarity to the orexin receptor binding pocket [1]. The 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid derivative serves as a direct precursor to these bioactive compounds, where the carboxylic acid handle enables amide coupling to diverse aromatic and heteroaromatic moieties as described in the 4,4-difluoro-piperidine compounds patent [1]. In comparison, the des-methyl 4,4-difluoropiperidine scaffold, while also active at orexin receptors (e.g., as OX1R-selective antagonists with >625-fold selectivity over OX2R [2]), lacks the quaternary stereocenter that can confer receptor subtype selectivity advantages.

orexin receptor antagonist CNS disorders

Orthogonal Protection Strategy: Boc/Carboxylic Acid Pairing vs. Free Amine Analogs

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid offers a built-in orthogonal protection strategy: the Boc group can be selectively removed under acidic conditions (TFA/DCM) to unmask the free amine, while the 3-carboxylic acid remains available for amide coupling or esterification . This dual functionality is absent in the commercially available 4,4-difluoro-3-methylpiperidine hydrochloride (CAS 1434141-99-7), which requires separate N-protection before carboxylic acid introduction . The target compound is supplied at 98% purity (Leyan Product No. 1125997) , compared to 95% typical purity for the free amine hydrochloride form , reducing the need for pre-functionalization purification.

synthetic utility protection strategy late-stage functionalization

Optimal Application Scenarios for 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic Acid Based on Differentiated Evidence


CNS Drug Candidate Design Requiring Reduced hERG Liability

When designing CNS-penetrant drug candidates where hERG channel blockade is a concern, the reduced basicity of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid (ΔpKa ~3.1 vs. non-fluorinated piperidine [1]) makes it a preferred scaffold. After Boc deprotection and amide coupling, the resulting compounds are expected to exhibit lower hERG affinity due to the attenuated cationic character of the piperidine nitrogen [1]. This is particularly relevant for programs targeting neurological disorders such as insomnia or narcolepsy, where the orexin receptor antagonist activity of the 4,4-difluoro-3-methylpiperidine core has been cited in patent literature .

Metabolically Stabilized Lead Optimization Series

For lead series requiring high metabolic stability, the gem-difluoro group at C4 blocks oxidative metabolism at that position—a vulnerability in non-fluorinated piperidine-3-carboxylic acid analogs [1]. The target compound serves as a direct building block for libraries of amide derivatives that retain this metabolic shielding. Intrinsic microsomal clearance data from the difluoropiperidine class indicates consistently high stability (CLint <15 µL/min/mg protein) [1], supporting its selection over non-fluorinated alternatives in hit-to-lead optimization campaigns.

Parallel Synthesis and Late-Stage Functionalization Workflows

The orthogonal Boc/COOH protection of the target compound (98% purity, Leyan [1]) enables streamlined parallel amide synthesis: a single Boc deprotection step (TFA) followed by HATU/DIPEA-mediated coupling to diverse amines accesses arrays of derivatives in 2 steps from the building block. This contrasts with the free amine hydrochloride analog (CAS 1434141-99-7, 95% purity ), which requires N-Boc protection, carboxylation, and then coupling—adding one or more synthetic steps and reducing overall yield. Procurement of the pre-functionalized Boc-amino acid is thus the operationally superior choice for medicinal chemistry groups conducting SAR by catalog.

Chiral Quaternary Center-Containing Scaffold Exploration

The 3-methyl-3-carboxylic acid motif creates a chiral quaternary center that restricts conformational freedom and provides a defined vector for substituent attachment [1]. This feature is absent in the des-methyl analog 1-Boc-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-65-3) . For programs exploring the impact of conformational pre-organization on target binding—particularly for orexin receptors where 4,4-difluoro-3-methylpiperidine has been cited [2]—the target compound enables access to a unique region of chemical space that is not addressable with the simpler 4,4-difluoropiperidine series.

Quote Request

Request a Quote for 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.